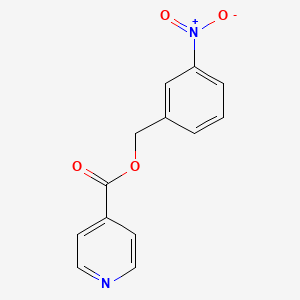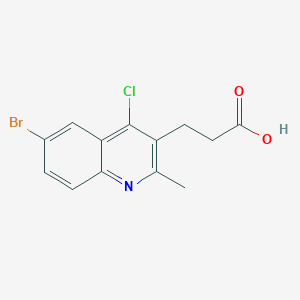
3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid (BCMQP) is a chemical compound that belongs to the family of quinolines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The exact mechanism of action of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid is not fully understood. However, studies have suggested that the compound may act as a modulator of the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. This compound has also been found to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use as an antidepressant. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid for lab experiments is its high potency and selectivity. The compound has been found to have a high affinity for its target receptors, which makes it an ideal tool for studying their function. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several areas of future research that could be explored with 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid. One potential direction is the development of novel drugs based on the structure of this compound for the treatment of neurological disorders. Another area of interest is the study of the compound's effects on other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of more efficient synthesis methods for this compound could help to facilitate its use in scientific research.
In conclusion, this compound is a synthetic compound that has shown potential applications in scientific research, particularly in the field of neuroscience. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research in this area could lead to the development of novel drugs for the treatment of neurological disorders and other related diseases.
Synthesis Methods
The synthesis of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid involves a series of chemical reactions that start with the condensation of 2-methyl-4-chloroquinoline with 6-bromo-1-hexyne in the presence of a base. The resulting product is then subjected to reduction with lithium aluminum hydride, followed by the reaction with propanoic acid to yield this compound.
Scientific Research Applications
3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
3-(6-bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-7-9(3-5-12(17)18)13(15)10-6-8(14)2-4-11(10)16-7/h2,4,6H,3,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMTUDJKBYUTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

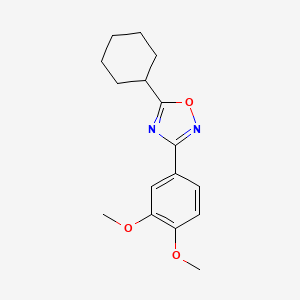

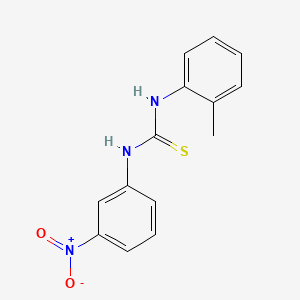
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)

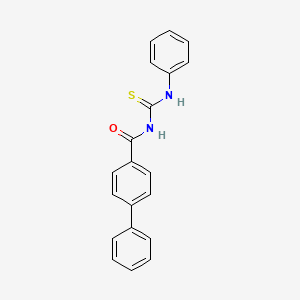
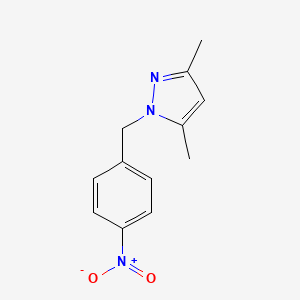
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)



![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
